6,8-Difluorochroman-2-one
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Overview
Description
6,8-Difluorochroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the chromanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluorochroman-2-one typically involves the fluorination of chromanone derivatives. One common method is the reaction of chromanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6,8-Difluorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research has shown potential anticancer, antiviral, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6,8-Difluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, it has been shown to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
5,7-Difluorochroman-4-one: Another fluorinated chromanone with similar structural features but different fluorine positions.
6-Fluorochroman-2-one: A mono-fluorinated analog with only one fluorine atom at the 6th position.
Comparison: 6,8-Difluorochroman-2-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability and binding properties compared to mono-fluorinated analogs. This makes it a more potent candidate for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C9H6F2O2 |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
6,8-difluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 |
InChI Key |
DVXMOQDYUZIDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2F)F |
Origin of Product |
United States |
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